Tricarbonylnitrosylcobalt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tricarbonylnitrosylcobalt has been explored in studies focusing on reactions in specific solvents, such as liquid hydrogen chloride, where reactions with halogens, nitrosyl chloride, and phosphorus pentafluoride were described. These studies have led to the preparation of new compounds and provided insights into the synthesis pathways of tricarbonylnitrosylcobalt and related complexes (Iqbal & Waddington, 1969).

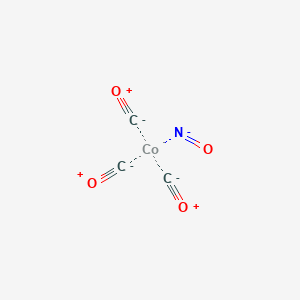

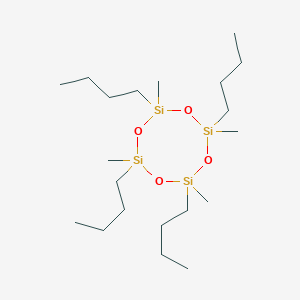

Molecular Structure Analysis

The molecular structure of tricarbonylnitrosylcobalt and its derivatives has been analyzed through various spectroscopic techniques. Notably, laser-based time-resolved infrared absorption spectroscopy has been applied to study the photolysis of tricarbonylnitrosylcobalt, revealing details about sequential ligand eliminations and the formation of binuclear species, which contribute to understanding the molecular structure of these complexes (Rayner et al., 1986).

Chemical Reactions and Properties

Research into the chemical reactions and properties of tricarbonylnitrosylcobalt has highlighted its reactivity with organometallic phosphines, leading to the formation of organometallic phosphinenitrosyldicarbonylcobalt complexes. These studies are essential for understanding the reactivity and potential catalytic applications of tricarbonylnitrosylcobalt complexes (Schumann, Stelzer, & Niederreuther, 1970).

Physical Properties Analysis

The physical properties of tricarbonylnitrosylcobalt have been explored through theoretical studies, which investigate the molecular geometry and electronic structure of the complex. These studies offer insights into the conformational dynamics and potential reactivity of tricarbonylnitrosylcobalt, providing a basis for understanding its role in catalysis and material science (Antolovic & Davidson, 1987).

Chemical Properties Analysis

The chemical properties of tricarbonylnitrosylcobalt, particularly its reactivity under various conditions, have been a focus of research. Studies have delved into its interactions with nitroalkynes, leading to the stabilization of nitroacetylenes in the form of dicobalt hexacarbonyl complexes. This research not only sheds light on the chemical properties of tricarbonylnitrosylcobalt but also opens avenues for its use in synthesizing high energy-density materials (Windler et al., 2012).

Applications De Recherche Scientifique

Photodissociation Dynamics : Tricarbonylnitrosylcobalt undergoes photodissociation under ultraviolet light, resulting in the loss of NO and CO ligands. This process involves direct dissociation and secondary decomposition, which are important for understanding the behavior of heteroleptic complexes under photoexcitation (Nakata et al., 2018).

Reactions in Liquid Hydrogen Chloride : The compound reacts in liquid hydrogen chloride to produce new compounds like tetrachlorotricarbonyldinickel and dichlorodinitrosylnickel. This demonstrates its reactivity and potential for creating new metal complexes (Iqbal & Waddington, 1969).

Sonochemical Synthesis and Catalysis : Tricarbonylnitrosylcobalt is used in sonochemical decomposition to produce nanostructured metals and alloys. These nanostructured solids have applications as heterogeneous catalysts for hydrocarbon re-forming and CO hydrogenation (Suslick et al., 1996).

Laser-based Spectroscopy Studies : Time-resolved infrared absorption spectroscopy reveals that tricarbonylnitrosylcobalt dissociates into various species like CoCO under UV photolysis. This study helps in understanding the behavior of metal carbonyl compounds under light exposure (Rayner et al., 1986).

Formation of New Complexes : The compound reacts with various phosphines to form new organometalphosphinenitrosyldicarbonylcobalt complexes, demonstrating its utility in synthesizing new organometallic compounds (Schumann et al., 1970).

Phase Transfer Catalysis : Tricarbonylnitrosylcobalt is used in phase-transfer catalyzed processes, particularly in carbonylation of halides. This highlights its role in facilitating reactions between different phases (Gambarotta & Alper, 1981).

Safety And Hazards

Orientations Futures

While specific future directions for Tricarbonylnitrosylcobalt are not mentioned in the retrieved sources, one study investigates the excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . This could potentially open up new avenues for research and applications of this compound.

Propriétés

IUPAC Name |

carbon monoxide;cobalt;nitroxyl anion | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCSGXJPONFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

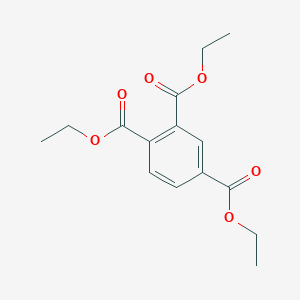

Molecular Formula |

C3CoNO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon monoxide;cobalt;nitroxyl anion | |

CAS RN |

14096-82-3 | |

| Record name | Tricarbonylnitrosylcobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)